4-Tert-butylphenyl 2-methylbenzoate
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Overview
Description
4-Tert-butylphenyl 2-methylbenzoate is an organic compound with the molecular formula C18H20O2. It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a phenyl ring and a methylbenzoate moiety. This compound is often used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butylphenyl 2-methylbenzoate typically involves the esterification of 4-tert-butylphenol with 2-methylbenzoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are common practices to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butylphenyl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Tert-butylphenyl 2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals, polymers, and as an additive in various formulations
Mechanism of Action
The mechanism of action of 4-Tert-butylphenyl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butylphenol: An isomeric compound with similar structural features but different functional groups.
2-Methylbenzoic acid: The acid precursor used in the synthesis of 4-Tert-butylphenyl 2-methylbenzoate.
4-Tert-butylcyclohexanol: A hydrogenated derivative of 4-Tert-butylphenol
Uniqueness
This compound is unique due to its specific ester linkage, which imparts distinct chemical and physical properties. Its combination of a bulky tert-butyl group and a methylbenzoate moiety makes it a valuable compound for various applications, particularly in organic synthesis and material science .
Properties
CAS No. |
194725-27-4 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
(4-tert-butylphenyl) 2-methylbenzoate |
InChI |
InChI=1S/C18H20O2/c1-13-7-5-6-8-16(13)17(19)20-15-11-9-14(10-12-15)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
BQEVUXZKZGXPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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